Methyl dehydroabietate

Übersicht

Beschreibung

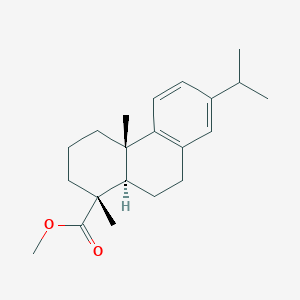

Methyl dehydroabietate is a chemical compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol . It is a methyl ester derivative of dehydroabietic acid, which is a tricyclic diterpenoid resin acid commonly found in rosin. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl dehydroabietate can be synthesized through the esterification of dehydroabietic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating dehydroabietic acid and methanol under reflux conditions with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation and rearrangement of fatty acid methyl esters . This process involves the oxidation of fatty acid methyl esters to form dehydroabietic acid, followed by esterification with methanol to yield this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl dehydroabietate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dehydroabietic acid derivatives.

Reduction: Reduction of this compound at high temperatures leads to the formation of dehydroabietanol.

Substitution: The aromatic moiety of this compound can undergo substitution reactions, such as the formation of benzenesulfonylhydrazone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

Substitution: Reagents such as benzenesulfonyl chloride are used for substitution reactions.

Major Products:

Oxidation: Dehydroabietic acid derivatives.

Reduction: Dehydroabietanol.

Substitution: Benzenesulfonylhydrazone derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Pharmaceuticals

MDA is being investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as obesity. Research indicates that it may enhance insulin sensitivity and exhibit antimicrobial properties. A study highlighted the synergistic effect of MDA with beta-sitosterol, demonstrating significant antibacterial activity against pathogens like Pseudomonas aeruginosa and Alternaria alternata .

2. Antimicrobial and Antifungal Activity

MDA has shown promising results in combating various microbial strains. In vitro studies have confirmed its effectiveness as an antimicrobial agent, suggesting applications in food preservation and cosmetic formulations .

Industrial Applications

1. Food Industry

Due to its antioxidant properties, MDA is being explored as a natural preservative in food products. Its ability to inhibit microbial growth can help extend shelf life and enhance food safety .

2. Materials Science

MDA is also utilized in the formulation of resins and adhesives. Its chemical structure allows it to function effectively as a binder in various industrial applications, including coatings and sealants .

Case Study 1: Antimicrobial Efficacy

A study conducted on extracts from Norway spruce bark demonstrated that MDA exhibited significant antimicrobial activity when combined with phytosterols. The extraction process revealed that MDA could inhibit bacterial growth effectively, showcasing its potential for use in pharmaceutical formulations aimed at treating infections .

Case Study 2: Archaeological Applications

MDA has been identified as a biomarker in archaeological studies, particularly in the analysis of organic residues from ancient vessels. Its presence helps researchers understand historical practices related to the use of natural resins in various cultural contexts .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Dehydroabietic Acid | Bicyclic structure, lacks methyl group | Precursor to methyl dehydroabietate |

| Abietic Acid | Bicyclic structure with additional functional groups | Commonly used in resins and adhesives |

| Diterpene Alcohols | Similar carbon skeleton | Varies in functional groups affecting solubility |

| Taxodione | Related bicyclic structure | Exhibits unique biological activities not seen in MDA |

Wirkmechanismus

The mechanism of action of methyl dehydroabietate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl dehydroabietate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Dehydroabietic acid: The parent compound from which this compound is derived.

Dehydroabietylamine: A derivative of dehydroabietic acid used in asymmetric synthesis.

Methyl abietate: Another methyl ester of a resin acid, but with different chemical properties and applications.

This compound stands out due to its versatility in chemical reactions and its wide range of applications in various fields.

Biologische Aktivität

Methyl dehydroabietate (MDA) is a naturally occurring compound derived from dehydroabietic acid, primarily found in the resin of coniferous trees. Its biological activities have garnered attention in recent years, particularly in the fields of pharmacology and environmental science. This article provides an overview of the biological activities of MDA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 314.46 g/mol. Its structure is characterized by a bicyclic arrangement typical of many terpenoids, which contributes to its reactivity and biological activity .

Anticancer Properties

Recent studies have indicated that MDA exhibits significant anticancer activity. For instance, Huang et al. conducted experiments using various derivatives of dehydroabietic acid, including MDA, against several cancer cell lines. The results showed that certain derivatives had IC50 values as low as 7.76 μM against HeLa cells, indicating strong cytotoxic effects .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 7.76 ± 0.98 | Induces apoptosis via mitochondrial pathway |

| Derivative 22f | NCI-H460 | TBD | TBD |

| Derivative 22g | MGC-803 | TBD | TBD |

Antimicrobial Activity

MDA has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including those isolated from natural environments. For example, Arthrobacter sp. has been shown to utilize MDA as a sole carbon source, suggesting its potential role in bioremediation .

Insulin Sensitivity Modulation

Another area of interest is the effect of MDA on metabolic health. Preliminary studies suggest that MDA may enhance insulin sensitivity through modulation of peroxisome proliferator-activated receptors (PPARs), which are crucial for glucose and lipid metabolism . This property positions MDA as a candidate for further research in diabetes management.

Case Studies

- Microbial Degradation : A study published in Chemistry Communications explored the microbial degradation of MDA by fungi such as Corticiuwz sasakii. This research highlights the ecological significance of MDA as a biodegradable compound and its potential use in environmental applications .

- Thermal Behavior : Research on the pyrolysis of MDA at temperatures between 600–800 °C revealed the formation of over 40 different products. This study provides insights into the thermal stability and decomposition pathways of MDA, which could be relevant for its application in materials science .

Eigenschaften

IUPAC Name |

methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCJOPTDHWYES-HMXCVIKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235-74-1 | |

| Record name | Methyl dehydroabietyate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL DEHYDROABIETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL DEHYDROABIETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL DEHYDROABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P47O55S2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl dehydroabietate?

A1: The molecular formula of this compound is C21H30O2, and its molecular weight is 314.46 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: this compound is commonly characterized using Infrared Spectroscopy (IR), Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), and Mass Spectrometry (MS). [, , , ]

Q3: What are the key structural features of this compound?

A3: this compound is a tricyclic diterpene featuring an aromatic ring (C-ring), two fused cyclohexane rings (A and B rings), an isopropyl substituent at C-7, and a methyl ester group at C-18. [, , , ]

Q4: What types of chemical reactions is this compound known to undergo?

A4: this compound readily undergoes various reactions, including nitration, bromination, acylation (Friedel-Crafts), oxidation, reduction, and thermal degradation. These reactions allow for the synthesis of a wide range of dehydroabietate derivatives. [, , , , , , , , ]

Q5: How can this compound be used as a starting material for synthesizing other compounds?

A5: Due to its reactive aromatic ring and various functional groups, this compound serves as a versatile starting material for synthesizing a wide array of compounds with potential applications in various fields. These compounds include azo compounds [], oxifurazan derivatives [], dipyridophenazine derivatives [], and sucrose esters [].

Q6: Can this compound be used in the synthesis of surfactants?

A6: Yes, this compound can be reacted with sucrose to synthesize sucrose dehydroabietate esters, which exhibit surfactant properties such as foaming and emulsification capabilities. [, ]

Q7: What is the role of aluminum chloride in reactions involving this compound?

A7: Aluminum chloride (AlCl3) is commonly employed as a Lewis acid catalyst in reactions involving this compound, particularly in Friedel-Crafts alkylations and acylations. [, , , ]

Q8: How does the presence of electron-donating or electron-withdrawing groups on the aromatic ring affect the reactivity of this compound?

A8: The presence of electron-donating groups on the aromatic ring generally increases the reactivity of this compound towards electrophilic aromatic substitution reactions. In contrast, electron-withdrawing groups tend to decrease its reactivity in these reactions. [, ]

Q9: What is the significance of the regioselective nitration of this compound?

A9: Regioselective nitration, primarily at the C-12 position, is crucial for synthesizing specific nitro-derivatives with potential applications as intermediates in the production of more complex molecules. []

Q10: What are the catalytic applications of this compound?

A10: While this compound itself is not a catalyst, it can be transformed into metal complexes that exhibit catalytic activity. For example, iron pentacarbonyl (Fe(CO)5) effectively catalyzes the disproportionation of methyl abietate, a structural isomer of this compound, yielding this compound and methyl dihydroabietates. []

Q11: Are there any catalytic applications of this compound in oxidation reactions?

A11: Although this compound is not a catalyst itself, it can be used as a substrate in oxidation reactions catalyzed by metalloporphyrins. These reactions can lead to the formation of oxidized derivatives with potential commercial value. []

Q12: How is this compound typically analyzed and quantified?

A12: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique for analyzing and quantifying this compound in various matrices, including plant extracts, wood samples, and organic residues. [, , , , ]

Q13: What is the significance of pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) in analyzing this compound?

A13: Py-GC/MS is particularly useful for analyzing this compound in complex matrices like historical artifacts, as it allows for the identification of organic components based on their thermal degradation products. This technique has been utilized to characterize the organic materials in ancient Chinese rubbings and coatings on archaeological amphorae. [, ]

Q14: Does this compound exhibit any biological activity?

A14: Yes, this compound and its derivatives have shown a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. [, , , ]

Q15: Are there any studies on the potential therapeutic applications of this compound?

A15: Recent studies have explored the potential of this compound and its derivatives as therapeutic agents for treating diseases such as cancer, diabetes, and parasitic infections. [, , ] For example, this compound has shown promise in countering high-fat diet-induced insulin resistance and hepatic steatosis in mice. []

Q16: Are there any specific formulation strategies to improve the stability or bioavailability of this compound?

A16: While specific formulation strategies for this compound are not extensively reported in the provided research, conventional approaches like encapsulation in nanoparticles or liposomes could potentially enhance its stability, solubility, and bioavailability. []

Q17: Are there any strategies for the sustainable production and utilization of this compound?

A17: Yes, sustainable production of this compound can be achieved by sourcing it from renewable resources like pine trees and utilizing eco-friendly extraction and purification methods. [, ] Additionally, developing biodegradable derivatives and exploring efficient recycling and waste management strategies can minimize its environmental impact. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.